Product packaging for 2,4,6,8-Tetrabromo-dibenzofuran(Cat. No.:CAS No. 617707-91-2)

2,4,6,8-Tetrabromo-dibenzofuran

Cat. No.: B12897419
CAS No.: 617707-91-2
M. Wt: 483.77 g/mol
InChI Key: HPDRJVPURYBYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,8-Tetrabromo-dibenzofuran (Molecular Formula: C12H4Br4O, Molecular Weight: 483.77 g/mol) is a polybrominated dibenzofuran (PBDF) congener of significant interest in environmental and toxicological research . This compound is not commercially produced but is formed as an unintended byproduct in various industrial and thermal processes . It is identified as a contaminant in commercial brominated flame retardant mixtures and can be generated through combustion, such as in municipal waste incineration or accidental fires, as well as during the thermal degradation and recycling of brominated materials . As a research chemical, it serves as a critical standard for analyzing the formation pathways and environmental presence of brominated dioxins and furans. Studies utilize this compound to investigate the formation mechanisms of PBDFs from brominated flame retardants and their precursors, such as 2,4,6-tribromophenol, providing insights into the C-C coupling reactions of radical intermediates . Its research value extends to toxicological studies, as polybrominated dibenzofurans are structurally and mechanistically similar to their chlorinated analogues (PCDD/Fs) and are believed to act through a comparable aryl hydrocarbon receptor (AhR)-mediated mechanism, leading to concerns about their persistence, bioaccumulation, and potential toxicity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Br4O B12897419 2,4,6,8-Tetrabromo-dibenzofuran CAS No. 617707-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-91-2

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

2,4,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H

InChI Key

HPDRJVPURYBYRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

Formation Pathways and Mechanistic Studies of 2,4,6,8 Tetrabromo Dibenzofuran

Thermal Formation Pathways

The thermal decomposition of brominated organic compounds, particularly in industrial processes and accidental fires, represents a primary route for the formation of polybrominated dibenzofurans (PBDFs), including 2,4,6,8-TeBDF.

Pyrolysis and Combustion Processes

Pyrolysis, the thermal degradation of materials at elevated temperatures in an inert atmosphere, and combustion, which involves reaction with an oxidant, are key processes leading to the formation of 2,4,6,8-TeBDF. During the thermal treatment of materials containing BFRs, such as electronic waste, complex chemical reactions occur, leading to the generation of various brominated and non-brominated products.

In pyrolysis, the absence of sufficient oxygen favors the formation of dibenzofurans through precursor-mediated pathways. For instance, studies on the pyrolysis of Tetrabromobisphenol A (TBBPA) have identified 2,4,6,8-TeBDF as a major polybrominated dibenzofuran (B1670420) isomer formed. In combustion processes, while oxidation reactions are more prevalent, the formation of PBDFs can still occur, often alongside a wider range of oxygenated and halogenated byproducts.

Influence of Reaction Conditions (Temperature, Oxygen Availability, Residence Time)

The formation of 2,4,6,8-TeBDF is highly dependent on the specific conditions of the thermal process.

Temperature: The reaction temperature plays a critical role in both the degradation of the precursor BFRs and the subsequent formation and degradation of PBDFs. Research on the pyrolysis of TBBPA has shown that the yield of PBDFs, including the 2,4,6,8-isomer, is temperature-dependent. For example, in one study, the pyrolysis of TBBPA was conducted at 650 °C and 800 °C. The results indicated that 2,4,6,8-TeBDF was the most abundant tetrabromodibenzofuran isomer formed under pyrolytic conditions.

Oxygen Availability: The presence or absence of oxygen significantly influences the product distribution. Pyrolysis (anoxic or oxygen-deficient conditions) is generally considered to favor the formation of PBDFs from BFRs compared to well-ventilated combustion. Under pyrolytic conditions, the cyclization of precursor molecules to form the furan (B31954) ring is a more dominant pathway. In contrast, combustion (oxygen-rich conditions) can lead to the oxidation of precursors and intermediates, potentially reducing the yield of PBDFs. However, even in combustion processes, localized oxygen-deficient zones can exist, allowing for PBDF formation.

Residence Time: The time that the reactants and intermediate products spend in the high-temperature zone also affects the formation of 2,4,6,8-TeBDF. Longer residence times may allow for more complete degradation of the initial BFRs and the formation of a wider range of products. Conversely, shorter residence times might favor the formation of initial decomposition products and limit the extent of subsequent reactions that lead to more complex molecules like PBDFs.

Formation of 2,4,6,8-TeBDF from 2,4,6-Tribromophenol (B41969) (2,4,6-TBP)

The following table shows the yields of 2,4,6,8-TeBDF from the thermal treatment of 2,4,6-TBP under different conditions.

PrecursorConditionsYield of 2,4,6,8-TeBDF (ng/g)Reference
2,4,6-TBPThermal reaction0.207 - 9.68 nih.gov

Role of Precursors

The chemical structure of the initial brominated flame retardant is a key determinant in the formation of specific PBDF isomers.

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been widely used in plastics, textiles, and electronics. The thermal degradation of PBDEs is a known source of PBDFs. The formation of a dibenzofuran structure from a diphenyl ether involves an intramolecular cyclization with the loss of a hydrogen atom and a bromine atom, or two bromine atoms. While the formation of various PBDFs from PBDEs has been established, specific quantitative data on the yield of 2,4,6,8-TeBDF from the thermal treatment of common PBDE mixtures under defined conditions are not extensively detailed in the reviewed literature. However, the structural similarity makes the formation of tetrabrominated dibenzofurans plausible. The correlation between 2,4,6-tribromophenol (a known precursor to 2,4,6,8-TeBDF) and PBDEs in some studies suggests a potential metabolic or degradation link. nih.gov

Polybrominated biphenyls (PBBs) are another class of BFRs that can act as precursors to PBDFs under thermal stress. The mechanism involves the formation of a furan ring between the two phenyl rings of the biphenyl (B1667301) molecule. This process typically requires the presence of an oxygen source to form the ether linkage. While the thermal conversion of PBBs to PBDFs has been demonstrated, specific studies focusing on the formation and yield of the 2,4,6,8-TeBDF isomer from PBBs are not prominently featured in the available research.

Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs globally. Its thermal decomposition has been extensively studied, and it is a well-documented precursor to PBDFs, including 2,4,6,8-TeBDF. The pyrolysis of TBBPA leads to the cleavage of the isopropylidene bridge and the formation of brominated phenols, such as 2,4,6-tribromophenol. These brominated phenols can then undergo condensation reactions to form PBDFs. Research has shown that the pyrolysis of TBBPA results in 2,4,6,8-TeBDF being a major product among the tetrabrominated dibenzofurans. The thermal treatment of TBBPA in various polymer matrices also influences the formation rates of PBDFs. nih.gov

PBDD/F Formation from TBBPA in Different Polymers

This table shows the concentrations of polybrominated dibenzo-p-dioxins (PBDD) and dibenzofurans (PBDF) formed during the combustion of different thermoplastics containing TBBPA.

Polymer MatrixPBDD/F Concentration (mg/kg of polymer)Reference
Polyethylene8.47 nih.gov
Polystyrene1.67 nih.gov
Phenolic Resin3.92 nih.gov
Epoxy Resin18.1 nih.gov

The formation of 2,4,6,8-TeBDF from 2,4,6-tribromophenol, a primary degradation product of TBBPA, is proposed to occur through the C-C coupling of radical intermediates generated during the debromination of the precursor. nih.gov

Formation from Bromophenols, including 2,4,6-Tribromophenol (2,4,6-TBP)

The thermal decomposition of bromophenols, particularly 2,4,6-tribromophenol (2,4,6-TBP), is a significant pathway to the formation of polybrominated dibenzofurans (PBDFs), including 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF). nih.govkoreascience.kr Studies have shown that both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDFs can be generated from 2,4,6-TBP under thermal conditions. nih.gov The yields of these products can vary, with one study reporting yields of 2,3,7,8-substituted PBDFs and 2,4,6,8-TeBDF ranging from 0.067 to 10.3 ng/g and 0.207 to 9.68 ng/g, respectively, depending on the reaction conditions. nih.gov The pyrolysis of 2,4-dibromophenol (B41371) has also been shown to produce furan derivatives, specifically 2,8-dibromodibenzofuran (B157981) (2,8-diBDF) and 2,4,8-tribromodibenzofuran (2,4,8-triBDF), through a dihydroxybiphenyl intermediate. koreascience.krresearchgate.net

The position of the bromine atoms on the phenol (B47542) ring plays a crucial role in determining the type of products formed. For instance, the presence of two ortho-bromine atoms in 2,6-dibromophenol (B46663) and 2,4,6-TBP primarily leads to the formation of dioxins. koreascience.krresearchgate.net In contrast, 2,4-dibromophenol, in addition to dioxins, yields furan derivatives as minor products. koreascience.krresearchgate.net The maximum yield for the major dioxin products from bromophenol pyrolysis is typically observed around 400°C. koreascience.krresearchgate.net At higher temperatures, such as 500°C, decomposition through debromination results in the formation of less brominated dioxins. koreascience.krresearchgate.net

C-C Coupling Reactions of Radical Intermediates for 2,4,6,8-Tetrabromo-dibenzofuran Synthesis

The formation of 2,4,6,8-TeBDF from 2,4,6-TBP is proposed to occur through C-C coupling reactions involving radical intermediates. nih.gov These radical intermediates are generated from the debromination of 2,4,6-TBP. nih.gov The subsequent coupling of these radicals leads to the formation of the dibenzofuran structure. This mechanism highlights the importance of radical chemistry in the thermal degradation of bromophenols and the subsequent formation of brominated dibenzofurans.

Consideration of Other Brominated Organic Chemicals

Besides bromophenols, other brominated organic chemicals can also serve as precursors for the formation of PBDFs. inchem.org Theoretically, around 40 different brominated organic compounds, including flame retardants, pesticides, solvents, and chemical intermediates, could be contaminated with or lead to the formation of PBDFs. inchem.org Important precursors in this category include tetrabromobisphenol A (TBBPA) and its derivatives, as well as polybrominated diphenyl ethers (PBDEs) such as penta-, octa-, and decaBDE. inchem.org For example, 2,4,6-TBP itself can be a major metabolite of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), indicating an indirect pathway for PBDF formation from other flame retardants. nih.gov

Catalytic Effects on Formation (e.g., Metal Catalysis by Cu, Fe, Sb2O3)

The formation of PBDFs from bromophenols can be significantly influenced by the presence of metal catalysts. Copper (Cu) and iron (Fe) have been identified as effective catalysts in these reactions. nih.gov The catalytic effect of copper is often explained by the Ullmann reaction mechanism, which promotes the coupling of aromatic compounds. nih.gov Iron, on the other hand, is noted for its high catalytic activity in the oxidation of bromophenols. nih.gov

In the broader context of dibenzofuran synthesis, palladium (Pd) and copper catalysts have been shown to be highly effective. For instance, Pd/CuFe2O4 nanowires have been utilized as a highly active and reusable catalyst for C-C coupling reactions and the synthesis of benzofuran (B130515) derivatives. nih.gov Similarly, iron and copper catalysis has been employed in the synthesis of benzo[b]furans through intramolecular C-O bond formation. nih.gov These studies underscore the general importance of transition metal catalysis in the formation of dibenzofuran structures.

De Novo Synthesis Mechanisms

De novo synthesis represents another important pathway for the formation of PBDFs, particularly in combustion processes. This mechanism involves the reaction of a carbon source with a bromine source at elevated temperatures, often in the presence of a catalyst. nih.gov Laboratory experiments using activated carbon and cupric bromide (CuBr2) have demonstrated the formation of PBDFs at temperatures between 300 and 500°C, with the maximum yield observed at 300°C. nih.gov The degree of bromination of the resulting PBDFs was found to increase with rising temperature. nih.gov The presence of CuBr2 was also shown to accelerate the degradation of the carbonaceous material in an oxidizing atmosphere. nih.gov

Photochemical Formation Pathways

Photolysis of Brominated Organic Chemicals and Flame Retardants

The photolysis of brominated organic chemicals, including brominated flame retardants (BFRs), is a recognized pathway for the formation of PBDFs. epa.govnih.govnih.gov Exposure to ultraviolet (UV) radiation or even sunlight can induce the degradation of these compounds, leading to the formation of various photoproducts, including PBDFs. epa.govnih.govnih.gov

For instance, the photolysis of decabromobiphenyl (B1669990) ether (DBBE), a widely used BFR, in a hexane (B92381) solution under UV and sunlight has been shown to produce PBDFs. epa.govnih.gov Similarly, the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) undergoes rapid degradation under UV-C irradiation and slower degradation under simulated sunlight. nih.gov The degradation of TTBP-TAZ primarily proceeds through consecutive debromination and photo-Fries rearrangement, leading to the formation of various transformation products. nih.gov While direct photolysis plays a significant role, the specific formation of 2,4,6,8-TeBDF through these pathways would depend on the specific BFR and the reaction conditions. nih.gov

Table of Research Findings on the Formation of this compound

Formation PathwayPrecursor(s)Key Conditions/CatalystsMajor Products/ObservationsReference
Thermal Decomposition2,4,6-Tribromophenol (2,4,6-TBP)Thermal reactionFormation of 2,3,7,8-substituted and non-2,3,7,8-substituted PBDFs, including 2,4,6,8-TeBDF. Yields of 2,4,6,8-TeBDF ranged from 0.207-9.68 ng/g. nih.gov
Radical Coupling2,4,6-TBPDebromination to form radical intermediates2,4,6,8-TeBDF is generated through C-C coupling of radical intermediates. nih.gov
Thermal Pyrolysis2,4-dibromophenolPyrolysis at 400°CFormation of 2,8-dibromodibenzofuran and 2,4,8-tribromodibenzofuran as minor products. koreascience.krresearchgate.net
Catalytic FormationBromophenolsCu, FeCu catalysis proceeds via Ullmann reaction; Fe catalysis involves bromophenol oxidation. nih.gov
De Novo SynthesisActivated carbon, CuBr2300-500°CFormation of PBDFs with maximum yield at 300°C. Higher temperature leads to higher bromination. nih.gov
PhotolysisDecabromobiphenyl ether (DBBE)UV and sunlight in hexaneFormation of PBDFs. epa.govnih.gov
Photolysis2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)UV-C and simulated sunlightDegradation via debromination and photo-Fries rearrangement. nih.gov

Radical-Based Cyclization and Hydrogen Abstraction Reactions

The formation of PBDFs, including 2,4,6,8-tetrabromodibenzofuran, can be initiated by the photolysis of polybrominated diphenyl ethers (PBDEs). This process involves a competition between two primary reaction mechanisms: radical-based intramolecular cyclization and hydrogen abstraction. nih.gov

During photolysis, the dissociation of an ortho-positioned carbon-bromine (C-Br) bond on a PBDE molecule generates an aryl radical. This highly reactive intermediate can then undergo one of two competing pathways:

Intramolecular Cyclization: The aryl radical can attack the other aromatic ring within the same molecule, leading to the formation of a new ring structure and ultimately yielding a PBDF.

Hydrogen Abstraction: Alternatively, the aryl radical can abstract a hydrogen atom from a hydrogen donor present in the surrounding medium, such as organic solvents or water. This reaction results in the formation of a lower-brominated PBDE. nih.gov

The balance between these competing reactions is significantly influenced by the nature of the hydrogen donors in the environment. The ability of a substance to donate a hydrogen atom can control whether cyclization to form a PBDF or reduction to a less brominated PBDE is the favored outcome. nih.gov Studies have shown that water can facilitate the generation of PBDFs. nih.gov Furthermore, complex organic molecules like fulvic and humic acids have demonstrated a greater capacity for hydrogen donation compared to smaller organic molecules, which can be attributed to partitioning effects in aqueous solutions. nih.gov

To better understand and predict the formation of PBDFs from various PBDE precursors, quantitative structure-activity relationship (QSAR) models have been developed. These models utilize calculated rate constants for hundreds of cyclization and hydrogen abstraction reactions involving numerous PBDEs in an aqueous environment, highlighting the significant potential for PBDF formation in such settings. nih.gov

Natural Formation Processes

Beyond photochemically induced pathways, 2,4,6,8-tetrabromodibenzofuran can also be formed through abiotic processes in the natural environment. One significant pathway involves the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in the presence of common metal oxides found in soils and sediments. documentsdelivered.comnih.gov

Research has specifically demonstrated the transformation of certain OH-PBDEs into 2,4,6,8-tetrabromodibenzofuran when oxidized by iron and manganese oxides, such as goethite and manganese oxide (MnOx). documentsdelivered.comnih.gov For instance, the oxidation of 2,2'-dihydroxy-4,4',6,6'-tetrabromobiphenyl (2,2'-diOH-BB-80) by these metal oxides has been shown to yield 2,4,6,8-tetrabromodibenzofuran. documentsdelivered.comnih.gov

The efficiency of this conversion can be influenced by the specific metal oxide present. In one study, manganese oxide led to a higher conversion rate to 2,4,6,8-tetrabromodibenzofuran compared to goethite over a shorter period. documentsdelivered.comnih.gov Interestingly, the presence of water has been found to significantly inhibit the formation of PBDFs through this pathway. The proposed mechanism for this transformation is thought to involve Smiles rearrangements and bromine elimination processes. documentsdelivered.comnih.gov

Given the widespread presence of both OH-PBDEs and metal oxides in the environment, their interaction represents a plausible abiotic route for the natural formation of 2,4,6,8-tetrabromodibenzofuran and other PBDD/Fs. documentsdelivered.com

Precursor CompoundOxidizing AgentProductConversion Rate (%)Time (days)
2,2'-diOH-BB-80Goethite2,4,6,8-TeBDF4.158
2,2'-diOH-BB-80MnOx2,4,6,8-TeBDF5.744

Environmental Occurrence and Sources of 2,4,6,8 Tetrabromo Dibenzofuran

Anthropogenic Emission Sources of Polybrominated Dibenzofurans (PBDFs)

Polybrominated dibenzofurans (PBDFs), the chemical class to which 2,4,6,8-Tetrabromo-dibenzofuran belongs, are generated through several key anthropogenic pathways. These sources are primarily linked to the lifecycle of products containing brominated flame retardants, from their manufacture to their disposal and recycling.

Industrial Thermal Processes (e.g., Metal Smelting, Industrial Production)

Industrial thermal processes, particularly secondary non-ferrous metal smelting, are significant sources of PBDF emissions. These facilities often process scrap metal that may be contaminated with plastics and other materials containing brominated flame retardants. The high temperatures involved in smelting can lead to the formation of PBDFs, including this compound.

Research has indicated that PBDD/F emission factors for secondary copper, lead, and zinc smelting plants were 0.71, 1.65, and 1.54 μg toxic equivalents per ton, respectively researchgate.net. The specific congener this compound is formed during the pyrolysis of Tetrabromobisphenol A (TBBPA), a widely used BFR, making industrial processes that heat TBBPA-containing materials a likely source nih.gov.

Table 1: PBDD/F Emission Factors from Secondary Metal Smelting

Metal Smelting Process Emission Factor (μg TEQ/t)
Secondary Copper Smelting 0.71
Secondary Lead Smelting 1.65
Secondary Zinc Smelting 1.54

This table illustrates the toxic equivalency (TEQ) emission factors for PBDD/Fs from different secondary metal smelting operations.

Waste Incineration (e.g., Municipal Waste, Plastic Waste)

Waste incineration is a well-documented source of a wide range of pollutants, including PBDFs. The combustion of municipal solid waste and plastic waste, which often contain discarded products with brominated flame retardants, provides the necessary precursors and thermal conditions for the formation of this compound and other related compounds.

Fly ash from municipal waste incinerators has been found to contain dibromopolychlorodibenzo-p-dioxins and -dibenzofurans (DBPCDD/Fs) in concentrations ranging from low to high parts-per-trillion nih.gov. The isomer patterns of these compounds in fly ash from different incinerators show remarkable similarity, suggesting common formation mechanisms nih.gov. The principal cause of the presence of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), precursors to PBDFs, in the environment is widely accepted to be incineration pops.int.

The temperature of combustion plays a critical role in the formation of different PBDF isomers. For example, in the thermal degradation of TBBPA, this compound has been identified as the most abundant isomer formed under pyrolysis conditions nih.gov.

E-waste Recycling Operations and Dismantling

The burgeoning global issue of electronic waste (e-waste) has created significant point sources for PBDF emissions. E-waste is laden with plastics containing high concentrations of brominated flame retardants to meet fire safety standards. Informal and crude recycling techniques, such as open burning and manual dismantling, which are common in some regions, can release substantial quantities of these hazardous compounds into the environment.

The thermal disposal of e-waste has been reported to emit PBDD/Fs at levels up to 50–500 times higher than those of their chlorinated counterparts (PCDD/Fs) service.gov.uk. Plastics from cathode ray tube (CRT) casings, which often contain BFRs, have been found to contain mean PBDD/F concentrations of 41,000 ng/g service.gov.uk. Biomonitoring studies of female e-waste recyclers have shown elevated levels of PBDDs and PBDFs, highlighting the direct human exposure resulting from these activities nih.gov.

Accidental Fires and Fire Residues

Accidental fires in residential and commercial buildings, as well as in vehicles, can act as uncontrolled combustion sources for the formation of PBDFs. The wide array of modern materials in these environments, including furniture, electronics, and construction materials, often contains brominated flame retardants. During a fire, these BFRs can be converted into PBDFs, which then contaminate the fire residues, smoke, and surrounding environment.

Studies of controlled residential fires have been conducted to characterize firefighter exposure to various fire-related contaminants, including brominated furans like 2,3,7,8-tetrabromodibenzofuran fsri.org. The thermal degradation of products containing BFRs during such events leads to the formation of a complex mixture of hazardous compounds.

By-product Formation during Brominated Substance Production

The manufacturing process of certain brominated organic chemicals, including some brominated flame retardants, can lead to the unintentional formation of PBDFs as impurities. These contaminants can then be present in the final commercial products, leading to their widespread distribution.

Theoretically, a number of brominated organic chemicals may be contaminated with PBDD/Fs industrialchemicals.gov.au. Analytical data has confirmed the presence of PBDFs in various brominated substances.

Presence in Commercial Brominated Flame Retardant Mixtures

Commercial formulations of brominated flame retardants are not always pure compounds and can contain a mixture of related substances, including PBDFs as unintentional contaminants. These impurities can be introduced during the manufacturing process or as a result of side reactions.

Levels of PBDFs in commercial octa- and deca-brominated diphenyl ether (BDE) mixtures are generally in the mg/kg range researchgate.net. For example, a commercial decaBDE mixture was found to contain 1,2,3,7,8-PeBDF and 1,2,3,4,7,8-HxBDF industrialchemicals.gov.au. While specific data for this compound in these commercial mixtures is not always detailed, the presence of various PBDF congeners is a clear indicator of potential contamination. Analysis of TBBPA has shown the presence of PBDDs and PBDFs, although often at very low levels in highly purified grades regulations.gov.

Emissions from Flame-Retarded Consumer Products and Plastics

Polybrominated dibenzofurans (PBDFs), including 2,4,6,8-TeBDF, are known contaminants in brominated flame retardant (BFR) formulations used in a wide array of consumer products. These products include plastics for electronics, textiles, and furniture. The release of these compounds can occur throughout the product lifecycle, from manufacturing and use to disposal.

Studies have shown that plastics from electronic waste (e-waste) can contain significant levels of PBDD/Fs, which can be released during recycling processes that involve thermal stress. While specific emission rates for 2,4,6,8-TeBDF are not extensively documented, the general presence of PBDFs in flame-retarded materials points to consumer products as a significant diffuse source to the environment. The thermal degradation of tetrabromobisphenol A (TBBPA), a widely used BFR, has been shown to produce various PBDF congeners, with 2,4,6,8-TeBDF being a notable product under pyrolysis conditions.

Table 1: Potential Consumer Product Sources of 2,4,6,8-Tetrabromodibenzofuran

Product Category Material Flame Retardant Type Potential for 2,4,6,8-TeBDF Emission
Consumer Electronics Plastic casings (TVs, computers) Brominated Flame Retardants (e.g., TBBPA) High, especially during thermal stress (e.g., recycling, fires)
Furniture Polyurethane foam, textiles Brominated Flame Retardants Moderate, through volatilization and dust formation

| Building Materials | Insulation foams, cables | Brominated Flame Retardants | Moderate, through aging and degradation |

Automotive Exhaust Emissions

Vehicle emissions are a recognized source of various pollutants, including halogenated dioxins and furans. While research has predominantly focused on their chlorinated counterparts, the presence of brominated compounds in fuels and lubricating oils, as well as the use of brominated flame retardants in vehicle components, suggests that automotive exhaust could be a source of PBDFs.

Investigations into diesel engine exhaust have detected the presence of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Although specific data for 2,4,6,8-TeBDF is scarce, the combustion processes in internal combustion engines provide the necessary conditions for the formation of such halogenated aromatic compounds from precursors present in fuel, lubricants, and vehicle materials. Particulate matter from vehicle exhaust is a likely carrier for these semi-volatile compounds in the atmosphere.

Textile Processing By-products

The textile industry utilizes a wide range of chemicals, including flame retardants, to impart specific properties to fabrics. Brominated flame retardants are applied to textiles used in upholstery, apparel, and industrial applications. The manufacturing and finishing processes can lead to the formation of unintentional by-products, including PBDFs.

While direct evidence for the formation of 2,4,6,8-TeBDF as a by-product of textile processing is not well-documented in publicly available literature, the use of BFRs in this sector represents a potential emission source. Effluents from textile finishing plants and the degradation of flame-retarded textiles over their lifespan could contribute to the environmental load of this compound.

Detection in Environmental Compartments

The persistence and semi-volatile nature of 2,4,6,8-tetrabromodibenzofuran facilitate its distribution across various environmental media.

Atmospheric Distribution (Ambient Air, Indoor Air, Airborne Dust)

Once released into the atmosphere, 2,4,6,8-TeBDF can exist in both the gas phase and adsorbed to airborne particulate matter. This allows for its transport over long distances.

Indoor Environments: Indoor air and dust are significant reservoirs for flame retardants and their by-products due to the abundance of consumer products containing these chemicals. While specific concentration data for 2,4,6,8-TeBDF in indoor air is limited, studies on house dust have consistently detected a range of PBDEs and other brominated compounds. Given that PBDFs are known impurities and degradation products of BFRs, their presence in indoor dust is expected. Ingestion and inhalation of contaminated dust represent a primary route of human exposure to these compounds.

Ambient Air: The presence of PBDFs in ambient air, though generally at lower concentrations than indoors, indicates their widespread distribution. Industrial emissions, vehicle exhaust, and the incineration of waste containing BFRs are major contributors to their presence in the outdoor atmosphere. Analytical methods are available to detect picogram per cubic meter (pg/m³) levels of these compounds in ambient air.

Aquatic Environments (Water and Sediments)

Due to its low water solubility and high octanol-water partition coefficient, 2,4,6,8-TeBDF is expected to partition strongly to sediments and suspended particulate matter in aquatic environments.

Water: Given its hydrophobic nature, concentrations of 2,4,6,8-TeBDF in the water column are expected to be very low.

Terrestrial Environments (Soil, Sewage Sludge, Biocompost)

Soil: Soil contamination with 2,4,6,8-TeBDF can occur through various pathways, including atmospheric deposition, the application of contaminated sewage sludge, and the disposal of products containing BFRs. One laboratory study demonstrated the formation of 2,4,6,8-tetrabromodibenzofuran from the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in the presence of iron and manganese oxides, which are common components of soil. This suggests a potential in-situ formation pathway in terrestrial environments.

Sewage Sludge: Wastewater treatment plants are not typically designed to remove persistent organic pollutants effectively. Consequently, hydrophobic compounds like 2,4,6,8-TeBDF tend to adsorb to the solid fraction of wastewater, leading to their concentration in sewage sludge. A study on archived biosolids from the U.S. EPA's 2001 National Sewage Sludge Survey detected various PBDFs, although it did not specifically report on the 2,4,6,8- congener. The land application of sewage sludge as a fertilizer can, therefore, be a direct route for the introduction of these contaminants into agricultural soils.

Biocompost: Information regarding the presence of 2,4,6,8-TeBDF in biocompost is currently lacking in the scientific literature. However, the potential for its presence exists if the feedstock for composting includes materials contaminated with brominated flame retardants or their degradation products.

Table 2: Summary of Detection of 2,4,6,8-Tetrabromodibenzofuran and Related Compounds in Environmental Compartments

Environmental Compartment Compound Group Specific Compound Detection Status
Atmospheric Polybrominated Dibenzofurans 2,4,6,8-TeBDF Expected in indoor/ambient air and dust, but specific data is limited.
Aquatic Polybrominated Dibenzofurans 2,4,6,8-TeBDF Expected to partition to sediments; specific water and sediment data is scarce.

| Terrestrial | Polybrominated Dibenzofurans | 2,4,6,8-TeBDF | Formation demonstrated in lab studies; presence in sewage sludge is likely. Data on biocompost is unavailable. |

Detection in Biological Samples from Ecological Systems (Biota)

The detection of this compound in biota is a key indicator of its environmental distribution and potential for bioaccumulation. While research has often focused on the more toxic 2,3,7,8-substituted congeners, analytical studies have included this compound as a target analyte in the screening of various food and environmental samples.

Studies investigating polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have identified their presence in various foodstuffs. In a comprehensive study of PBDD/Fs in a range of foods, this compound (2,4,6,8-TeBDF) was included as one of the thirteen PBDD/F congeners selected for analysis. uea.ac.uk This indicates its relevance as a potential contaminant in the food chain. The study noted the observation of non-2,3,7,8 bromo-substituted congeners in food samples, and a reference standard for 2,4,6,8-TBDF was available, suggesting that its quantification is feasible. uea.ac.uk

Seafood, particularly from industrialized coastal areas, has been identified as a potential reservoir for PBDD/Fs. Mussels and fish have shown a greater number of detectable PBDD/F congeners compared to terrestrial food sources. uea.ac.uk In one study, up to seven of the thirteen measured PBDD/F congeners were detected in a sample of mussels, with the total sum of measured congeners reaching 12.3 pg/g. uea.ac.uk Although specific concentrations for this compound were not reported, its inclusion as an analyte of interest highlights the potential for its presence in marine organisms.

Table 1: Detection of PBDD/Fs in Various Food Categories

Food CategoryPBDD/Fs Detection StatusNotes
Seafood (Mussels, Fish) DetectedHigher number of congeners detected compared to other food types.
Poultry Muscle Tissue Not Detected at LOQNo positive detections at the Limit of Quantitation of the method. uea.ac.uk
Cow's Milk Not Detected at LOQNo positive detections at the Limit of Quantitation of the method. uea.ac.uk
Sheep Milk Detected (sum of congeners)The sum of measured congeners was reported as <0.31 pg/g. uea.ac.uk

This table is based on general findings for PBDD/Fs, with this compound being a target analyte in the cited research.

The lipophilic nature of PBDD/Fs facilitates their accumulation in the fatty tissues of animals. Consequently, organisms higher up the food chain, such as marine mammals, predatory fish, and poultry, are susceptible to bioaccumulating these compounds.

Marine Mammals: While specific data on this compound in marine mammals is limited, the general class of PBDD/Fs is of concern for these species due to their position at the top of many aquatic food webs.

Fish: Research has confirmed the presence of PBDD/Fs in various fish species. One study reported PBDD/F concentrations in different fish samples from three regions in Japan, with 1,2,3,4,6,7,8-HpBDF being the most abundant congener with concentrations ranging from 0.10 to 25.6 pg/g wet weight. uea.ac.uk The inclusion of this compound in analytical methods for food testing suggests its potential presence in fish tissues, although specific quantitative data remains scarce.

Poultry: Studies on PBDD/Fs in poultry have indicated that while contamination is possible, the levels in muscle tissue may be low. In one study, no positive detections of the thirteen targeted PBDD/F congeners, which included this compound, were made in poultry muscle tissue at the method's limit of quantitation. uea.ac.uk This suggests that if present, the concentrations in the edible muscle tissue of poultry may be below current detection limits.

Table 2: Research Findings on PBDD/Fs in Animal Tissues

Animal GroupTissue/OrganResearch Findings on PBDD/Fs (with relevance to 2,4,6,8-TeBDF)
Fish General TissuesPBDD/Fs have been detected in various fish species. 2,4,6,8-TeBDF is an analyte in food monitoring studies, but specific concentration data is limited.
Mussels Whole BodyA significant number of PBDD/F congeners have been detected, indicating potential accumulation from the surrounding environment.
Poultry Muscle TissueNo detection of targeted PBDD/Fs (including 2,4,6,8-TeBDF) at the study's limit of quantitation. uea.ac.uk

This table summarizes the general findings for PBDD/Fs in animal tissues, with the understanding that this compound is a compound of interest within this chemical class.

Environmental Transport, Distribution, and Transformation of 2,4,6,8 Tetrabromo Dibenzofuran

Inter-media Transport and Distribution Dynamics

The movement and partitioning of 2,4,6,8-Tetrabromo-dibenzofuran between different environmental compartments such as air, water, soil, and sediment are governed by its physicochemical properties, including its low water solubility, high lipophilicity, and low vapor pressure. These characteristics indicate that it will preferentially associate with particulate matter and organic carbon in the environment.

Due to their physicochemical properties, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are expected to be predominantly particle-bound in the atmosphere. epa.gov This association with atmospheric particles allows for long-range environmental transport, far from their original sources. The detection of PBDD/Fs in remote regions such as the Arctic provides strong evidence of this phenomenon. service.gov.uk

The persistence of these compounds in the atmosphere is significant. Modeling studies and estimations based on reactions with atmospheric oxidants suggest that the atmospheric half-lives for PBDD/F congeners can range from approximately 6 to 500 days. epa.govservice.gov.uk This extended atmospheric lifetime contributes to their widespread distribution across the globe. Once transported, these compounds are removed from the atmosphere via wet and dry deposition, contaminating terrestrial and aquatic ecosystems.

Table 1: Estimated Atmospheric Half-Lives for Selected PBDD/F and PBCDD/F Congeners

Compound Class Estimated Half-Life in Air (days)
PBDD/F congeners 6.4–504
PBCDD/F congeners 5.7–435

Source: Data compiled from atmospheric oxidation modeling studies. epa.govservice.gov.uk

Given the strong hydrophobicity of dibenzofuran (B1670420) and its halogenated derivatives, these compounds exhibit very low solubility in water. unito.it Consequently, in aquatic environments, this compound is expected to partition extensively from the water column to sediments. This partitioning is primarily driven by the high affinity of the compound for organic carbon present in sediment particles.

Similar to its behavior in aquatic systems, this compound is expected to be strongly retained in soil. Its high lipophilicity and low water solubility cause it to adsorb strongly to soil organic matter. unito.it This strong adsorption limits its mobility and leaching potential into groundwater. The soil adsorption coefficient (Kd), which is dependent on the soil's organic carbon content, would be high for this compound.

The persistence of related halogenated dibenzofurans in soil is well-documented, with half-lives that can extend to several years. For instance, the half-life of 2,3,7,8-tetrachlorodibenzofuran (TCDD) in soil has been reported to be as high as 10-12 years. inchem.org This long persistence means that soil can act as a significant reservoir for these contaminants, leading to potential long-term exposure for soil-dwelling organisms and uptake by plants.

Environmental Transformation Processes

Once released into the environment, this compound can undergo transformation through various processes, which can alter its structure and toxicity. The primary degradation pathways are photochemical and microbial degradation.

Photochemical degradation, or photolysis, is a significant transformation process for halogenated dibenzofurans in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. juniperpublishers.com Studies on chlorinated dibenzofurans have shown that the primary photochemical reaction is reductive dechlorination, where a halogen atom is replaced by a hydrogen atom. juniperpublishers.com This process typically leads to the formation of less halogenated and often less toxic congeners.

The rate of photolysis can be significantly influenced by the environmental matrix. For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran was found to be much faster in natural lake water compared to a distilled water/acetonitrile (B52724) solution. This enhancement is attributed to the presence of natural sensitizers, such as dissolved organic matter, in the lake water which can facilitate indirect photolysis. Besides reductive dechlorination, other photolytic transformation pathways for polychlorinated dibenzofurans (PCDFs) in natural water include C-O bond cleavage and hydroxylation.

Table 2: Photodegradation Rates of Selected PCDFs in Different Water Matrices

Compound Matrix Rate Constant (d⁻¹) Half-life (days)
2,3,7,8-Tetrachlorodibenzofuran Distilled water/acetonitrile 0.11 6.3
2,3,7,8-Tetrachlorodibenzofuran Lake water 0.58 1.2
2,3,4,7,8-Pentachlorodibenzofuran Distilled water/acetonitrile 0.015 46.2
2,3,4,7,8-Pentachlorodibenzofuran Lake water 3.6 0.19

Source: Adapted from a study on the aquatic photochemistry of PCDFs.

Microbial degradation is a key process for the breakdown of many organic pollutants in soil and sediment. The microbial degradation of the parent compound, dibenzofuran, has been studied extensively. The initial step in the aerobic degradation pathway is an angular dioxygenation, catalyzed by a multi-component enzyme system known as dibenzofuran 4,4a-dioxygenase. nist.gov This reaction leads to the formation of an unstable diol, which is then further metabolized.

Several bacterial strains have been identified that can degrade dibenzofuran and its chlorinated derivatives, including species of Sphingomonas, Terrabacter, and Rhodococcus. nist.govnih.govchemsafetypro.com For instance, Sphingomonas sp. strain RW1 can utilize dibenzofuran as a sole carbon and energy source. The degradation pathway proceeds through the formation of 2,2',3-trihydroxybiphenyl, followed by ring cleavage. nist.govnih.gov

While the microbial degradation of brominated dibenzofurans is less studied, it is generally understood that the presence and position of halogen substituents can significantly affect the rate and extent of microbial attack. Increased halogenation often leads to greater resistance to microbial degradation.

Table 3: Microorganisms Capable of Degrading Dibenzofuran

Microorganism Key Enzyme System Initial Step in Degradation
Sphingomonas sp. RW1, HH19k Dibenzofuran 4,4a-dioxygenase Angular dioxygenation
Brevibacterium sp. DPO 1361 Not specified Angular dioxygenation
Terrabacter sp. DPO360 Dibenzofuran 4,4a-dioxygenase Angular dioxygenation
Staphylococcus auricularis DBF63 Not specified Angular dioxygenation
Rhodococcus sp. p52 Not specified Adhesion and intracellular degradation

Source: Compiled from various studies on microbial degradation of dibenzofuran. nist.govnih.gov

Bioaccumulation and Biomagnification Processes in Ecological Food Webs

Bioaccumulation is the process where the concentration of a substance in an organism's tissues increases to a level higher than in the surrounding environment. Biomagnification, a related process, is the incremental increase in the concentration of a substance at successively higher levels in a food chain. Polychlorinated and polybrominated dibenzofurans are known to bioaccumulate in fish and other wildlife across the globe.

While specific research on the bioaccumulation and biomagnification of this compound is limited, the properties of related compounds suggest a potential for these processes to occur. The high lipophilicity and persistence of many polyhalogenated dibenzofurans are key factors that drive their accumulation in the fatty tissues of organisms.

Field-based metrics such as the biomagnification factor (BMF) and the trophic magnification factor (TMF) are considered more appropriate for assessing the biomagnification potential of substances than laboratory-based metrics like the bioconcentration factor (BCF) or the bioaccumulation factor (BAF), as they account for the chemical concentration in both the organism and its diet. sfu.casfu.ca TMFs are particularly useful as they represent the average increase in contaminant concentration for each trophic level in an ecosystem. researchgate.net

Due to a lack of specific data for this compound, the following table presents bioaccumulation and biomagnification data for a related compound, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), to illustrate the potential behavior of such compounds in the environment.

Interactive Data Table: Bioaccumulation and Biomagnification Factors for a Related Compound

ParameterValueSpeciesReference
Bioconcentration Factor (BCF)2.67 x 10³ - 6.35 x 10⁴FishHsieh et al., 1994 (cited in OEHHA)
Log Biomagnification Factor (BMF)1.18 - 1.70MinkEPA Archives epa.gov

This table's data pertains to related compounds and is provided for illustrative purposes due to the absence of specific data for this compound.

Potential for Long-Range Environmental Transport

Computational Chemistry and Theoretical Studies on 2,4,6,8 Tetrabromo Dibenzofuran

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone for understanding the intricate details of chemical reactions at the molecular level. For 2,4,6,8-Tetrabromo-dibenzofuran, these methods are crucial for elucidating potential reaction pathways and understanding its reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of complex organic molecules, including halogenated dibenzofurans. By calculating the electron density of a system, DFT can provide accurate energetic and structural information about reactants, products, and the transition states that connect them.

Studies on the parent dibenzofuran (B1670420) molecule have utilized DFT to explore various reactions, such as hydrodeoxygenation, which involves the cleavage of C-O bonds and saturation of the aromatic rings. nih.gov These calculations help to identify the most likely reaction pathways by comparing the Gibbs free energy changes and enthalpy changes for different proposed routes. nih.gov For this compound, DFT can be similarly applied to understand its degradation pathways, such as reductive debromination, which is a key process in the environmental transformation of brominated flame retardants.

Furthermore, DFT calculations can elucidate the mechanisms of cycloaddition reactions involving the furan (B31954) ring system. pku.edu.cn While direct studies on this compound are limited, research on related furan derivatives shows that DFT can distinguish between concerted and stepwise reaction pathways by locating and characterizing the relevant transition states and intermediates. pku.edu.cn The electronic effects of the bromine substituents in this compound are expected to significantly influence the regioselectivity and the energy barriers of such reactions.

Investigation of Reaction Energetics, Barrier Heights, and Transition States

A critical aspect of understanding a chemical reaction is the characterization of its energy landscape. This includes the relative energies of reactants and products (reaction energetics), the energy required to initiate the reaction (barrier height or activation energy), and the geometry of the highest energy point along the reaction coordinate (transition state).

The table below illustrates a hypothetical application of these methods to a key reaction of this compound, such as the initial C-Br bond cleavage, which is often a critical step in its degradation.

Table 1: Calculated Energetic Parameters for a Hypothetical C-Br Bond Cleavage in this compound

ParameterCalculated Value (kcal/mol)
Enthalpy of Reaction (ΔH)Value
Activation Energy (Ea)Value
Gibbs Free Energy of Activation (ΔG‡)Value

Note: The values in this table are illustrative and would need to be determined by specific DFT or ab initio calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. nih.gov This is particularly important for understanding the flexibility and the accessible shapes of a molecule, which can influence its reactivity and biological interactions.

For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane. nih.gov By simulating the motion of all atoms in the system over time, MD can identify the most stable conformations and the transitions between them. researchgate.net This information is crucial for understanding how the molecule might bind to receptors, such as the aryl hydrocarbon receptor (AhR), which is a key mechanism of toxicity for many halogenated aromatic compounds. nih.govnih.gov

Modeling Environmental Transformation Pathways

Computational models are invaluable for predicting the environmental fate of persistent organic pollutants like this compound. These models can simulate various transformation processes that may occur in the environment, such as photolysis, hydrolysis, and microbial degradation.

Theoretical Studies of Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. These descriptors can be used to predict how a molecule will behave in a chemical reaction without the need for full mechanistic studies.

Commonly used descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. mdpi.com Other important descriptors include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for nucleophilic or electrophilic attack.

For this compound, these descriptors can be calculated using DFT and used to compare its reactivity to other related compounds. This information can be valuable in predicting its toxicological properties and its potential for chemical transformation.

Table 2: Hypothetical Molecular Reactivity Descriptors for this compound

DescriptorCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Electronegativity (χ)Value
Chemical Hardness (η)Value

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.

Q & A

Q. What analytical methodologies are recommended for detecting trace levels of 2,4,6,8-Tetrabromo-dibenzofuran in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans at parts-per-trillion (ppt) levels. Calibration curves (R² > 0.98) and retention time matching with certified standards are critical for reliable quantification. Contradictions between bioassay (e.g., DR CALUX) and GC-HRMS results can arise due to matrix interference or unidentified congeners, necessitating orthogonal validation .

Q. What synthetic routes are employed to produce this compound for use as analytical standards?

Bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in halogenated solvents (e.g., CCl₄) under controlled temperatures (70–100°C) is typical. Post-synthesis purification via column chromatography and recrystallization ensures >99% purity. Reaction monitoring via GC-MS or NMR is essential to confirm regioselectivity and avoid polybrominated byproducts .

Q. How do thermodynamic properties of this compound compare to its non-brominated analog?

Bromination increases molecular weight and polarizability, elevating melting points and reducing volatility. For dibenzofuran derivatives, each bromine substituent increases enthalpy of sublimation by ~15–20 kJ/mol. Computational methods (e.g., G3(MP2)//B3LYP) predict gas-phase stability and reactivity trends, validated experimentally via combustion calorimetry .

Advanced Research Questions

Q. What metabolic pathways govern the persistence of this compound in mammalian systems?

Higher bromination reduces metabolic clearance due to steric hindrance of cytochrome P450 enzymes. In mice, the metabolic-to-parent (M/P) ratio for tetrabromo-dibenzofuran is ~0.83–4.5 × 10⁻⁴, significantly lower than lower-brominated analogs. Hydroxylation at the 1- and 3-positions dominates, forming glucuronide conjugates excreted in bile .

Q. How do bacterial dioxygenases degrade this compound, and what are the rate-limiting steps?

Rhodococcus opacus strain SAO101 employs lateral dioxygenation to cleave the furan ring, producing 2,2',3-trihydroxybiphenyl intermediates. Degradation efficiency drops with increased bromination due to electron-withdrawing effects slowing enzyme-substrate binding. Knockout studies confirm dfdA and dfdB genes are essential for initial hydroxylation .

Q. What experimental designs resolve contradictions in kinetic data for this compound pyrolysis?

High-temperature (500–950°C) pyrolysis in perfectly stirred reactors with <5 ppm substrate minimizes secondary reactions. Real-time quantification of HBr and CO₂ via FT-IR/MS validates mechanistic models. Discrepancies between experimental and simulated data often arise from unaccounted radical recombination pathways, requiring iterative refinement of rate constants .

Q. How does adsorption on activated carbon vary with substituent patterns in brominated dibenzofurans?

Langmuir isotherm models show Norit RB1 activated carbon has higher affinity for tetrabromo-dibenzofuran (qₘₐₓ ≈ 120 mg/g) than lower-brominated congeners. Adsorption is entropy-driven, with solid-phase diffusion coefficients increasing at higher temperatures (25–45°C). Competitive adsorption with co-pollutants (e.g., PCBs) reduces efficiency by ~30% .

Data Contradiction Analysis

Q. Why do bioassay and GC-HRMS results for this compound in food matrices sometimes conflict?

DR CALUX bioassays measure total AhR activation, which may include synergistic effects from unidentified dioxin-like compounds. In broiler fat, false positives arose from 2,3,7,8-TBDF, which activates AhR but evades GC-HRMS due to co-elution with lipids. Lipid removal via sulfuric acid-impregnated silica gel and dual-column HRMS analysis resolves this .

Q. What explains the variability in reported toxicity thresholds for this compound across cell lines?

HepG2 cells show higher EC₅₀ values (≈50 µM) than zebrafish embryos (LC₅₀ ≈ 5 µM) due to differences in membrane permeability and metabolic activation. AhR-null mutants confirm toxicity is AhR-dependent. Cross-species extrapolation requires adjusting for CYP1A isoform expression levels .

Methodological Recommendations

  • Synthesis: Optimize bromination stoichiometry (4:1 Br₂/dibenzofuran) and reflux time (8–12 hr) to minimize di-brominated impurities.
  • Analysis: Use isotope dilution HRMS with ¹³C-labeled internal standards to correct recovery losses during extraction.
  • Degradation Studies: Combine transcriptomics (qPCR for dfdA/dfdB) and metabolomics (LC-MS/MS) to map biodegradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.